3-Bromo-4-chloro-1-propyl-1H-pyrazole
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Overview
Description
3-Bromo-4-chloro-1-propyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . The presence of bromine and chlorine atoms in the compound enhances its reactivity, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-1-propyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-1-propyl-1H-pyrazole with bromine in the presence of a suitable solvent and catalyst . The reaction is carried out at a specific temperature and pressure to ensure the selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Solvent recovery and recycling are also employed to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-chloro-1-propyl-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other related compounds .
Scientific Research Applications
3-Bromo-4-chloro-1-propyl-1H-pyrazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloro-1-propyl-1H-pyrazole involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms enhances its binding affinity to certain enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-methyl-1H-pyrazole: Similar in structure but with a methyl group instead of a propyl group.
4-Chloro-1H-pyrazole: Lacks the bromine and propyl substituents.
3,5-Dibromo-1H-pyrazole: Contains two bromine atoms instead of one.
Uniqueness
3-Bromo-4-chloro-1-propyl-1H-pyrazole is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and make it a valuable intermediate in various chemical reactions.
Properties
Molecular Formula |
C6H8BrClN2 |
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Molecular Weight |
223.50 g/mol |
IUPAC Name |
3-bromo-4-chloro-1-propylpyrazole |
InChI |
InChI=1S/C6H8BrClN2/c1-2-3-10-4-5(8)6(7)9-10/h4H,2-3H2,1H3 |
InChI Key |
VWNLZKWTNCWRGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)Br)Cl |
Origin of Product |
United States |
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